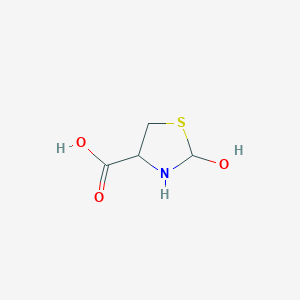

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

92447-51-3 |

|---|---|

Molecular Formula |

C4H7NO3S |

Molecular Weight |

149.17 g/mol |

IUPAC Name |

2-hydroxy-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7) |

InChI Key |

GUCJVHQUNOVDLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(S1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from L-Cysteine and Aldehydes

The classical and most common synthetic route to this compound and its derivatives involves the condensation of L-cysteine hydrochloride monohydrate with aldehydes. This reaction typically proceeds in aqueous or aqueous-alcoholic media under mild conditions (room temperature to reflux), yielding thiazolidine carboxylic acids as precipitates.

-

- L-cysteine hydrochloride is dissolved in water, and potassium acetate is added to maintain pH and facilitate reaction.

- An equal volume of absolute ethanol is added to the mixture.

- The aldehyde is introduced dropwise under stirring.

- Precipitation occurs immediately or within hours.

- The reaction mixture is stirred for 3 to 12 hours at room temperature or slightly elevated temperatures.

- The solid product is filtered, washed with cold ethanol, and dried under vacuum.

-

- Formation of two diastereomers (2R,4R and 2S,4R) in ratios approximately 1:1 to 3:2.

- Yields vary widely from 40% to 90% depending on aldehyde substitution and reaction conditions.

- Purity is confirmed by melting point comparison, TLC, and spectral methods (FTIR, NMR, MS).

N-Acylation and Derivative Formation via Acyl Anhydrides

A patented method describes the preparation of mixtures containing 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidine-4-carboxylic acid derivatives by reacting 1,3-thiazolidine-4-carboxylic acid with acid derivatives such as acid anhydrides (e.g., acetic anhydride) in polar solvents like ethanol.

-

- Temperature range: 20 °C to 120 °C, preferably 40 °C to 85 °C.

- Stirring in a reactor at 200 rpm.

- Reaction times vary from 1 hour at room temperature plus 4 hours at reflux, followed by cooling and crystallization periods up to 24 hours.

-

- Yields a mixture of N-acetyl-1,3-thiazolidine-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

- The mixture is isolated by vacuum filtration and drying.

-

- Demonstrated from small scale (25 mL reactor) to larger scale (500 mL reactor) with proportional reactant quantities.

-

- Mass spectrometry, IR spectroscopy, and chromatographic profiles confirm product identity and purity suitable for industrial scale use.

Modification via Esterification with Fatty Acids

To increase lipophilicity, derivatives of thiazolidine carboxylic acids have been synthesized by esterifying hydroxy groups with fatty acid chains (e.g., C16 acyl chains). This involves multi-step synthesis starting from L-cysteine and monosaccharides to form polyhydroxyalkyl thiazolidines, followed by selective acylation.

-

- The protocol uses fatty acid chains to modify the carbohydrate moiety attached to the thiazolidine ring.

- Reaction conditions and catalysts influence the outcome and yield.

- The resulting compounds show increased hydrophobicity, which is favorable for absorption and permeability in biological systems.

-

- These derivatives are studied for improved pharmacokinetic properties and antioxidant activities.

Protection and Further Functionalization

For advanced derivatives, the nitrogen atom of the thiazolidine ring can be protected (e.g., with t-butyloxycarbonyl group) to allow selective reactions such as hydrazide and hydrazone formation.

-

- Protection of nitrogen using t-butyloxycarbonyl (t-Boc) group.

- Reaction with hydrazine hydrate and coupling agents (e.g., DCC) to form hydrazides.

- Subsequent hydrazone formation with aldehydes or ketones.

-

- NMR (1H and 13C), mass spectrometry, and NOESY spectra confirm stereochemistry and structure.

Analytical Data and Research Outcomes

Spectroscopic and Chromatographic Characterization

- Mass spectrometry confirms molecular ions and fragmentation patterns characteristic of thiazolidine rings.

- IR spectra display characteristic bands for carboxylic acid and amide groups.

- Chromatography (HPLC, TLC) shows distinct peaks for diastereomers and derivatives.

- Optical rotation measurements confirm stereochemical purity.

Stability and Sample Preparation for Analysis

Biological Activity Correlation

- Antioxidant and tyrosinase inhibition assays show activity dependent on substitution patterns.

- IC50 values for various derivatives range widely, indicating structure-activity relationships.

| Compound | IC50 (µM) | Notes | |

|---|---|---|---|

| 1a | 98.5 ± 10.6 | Moderate activity | |

| 2a | 49.8 ± 11.9 | Improved activity | |

| 3c | 16.5 ± 0.37 | High activity | |

| Kojic acid | 15.9 ± 2.5 | Reference standard |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range | Key Notes |

|---|---|---|---|---|

| Direct condensation | L-cysteine hydrochloride + aldehydes | Room temp to reflux, aqueous/ethanol | 40-90% | Diastereomeric mixture, mild conditions |

| N-Acylation | 1,3-thiazolidine-4-carboxylic acid + acid anhydride (acetic anhydride) | 20-120 °C, ethanol solvent, reflux | Moderate (5-6 g from 10 g scale) | Produces mixture of N-acetyl and thiazolidinium salts |

| Esterification with fatty acids | Polyhydroxyalkyl thiazolidines + fatty acids | Multi-step, catalysts vary | Not specified | Increases lipophilicity, improves pharmacokinetics |

| Protection and hydrazone formation | N-protected thiazolidine + hydrazine hydrate + aldehydes | Room temp, DCC coupling | Variable | Enables further functionalization and SAR studies |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes, modification of proteins, and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-OH-TCA with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Key Findings from Comparative Studies

Biological Activity :

- Antimicrobial Effects : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-TCA) exhibit superior antibacterial activity compared to hydroxyl- or alkyl-substituted analogs .

- Antioxidant Capacity : Hydroxyl-substituted derivatives (2-OH-TCA, 2-(4-hydroxyphenyl)-TCA) show enhanced radical scavenging due to electron-donating groups .

Synthetic Efficiency :

- Aryl derivatives (e.g., 2-phenyl-TCA) are synthesized with high yields (65–76%) using EDCI/HOBt coupling , whereas carbohydrate-based TCAs require optimized flow reactors for scalability (55–100% conversion) .

Stability and Solubility: Sodium salts of 2-polyhydroxyalkyl-TCAs demonstrate >79% stability after spray drying, outperforming free acids . 2-OH-TCA’s hydroxyl group increases aqueous solubility but reduces stability compared to non-polar derivatives like 2-hexyl-TCA .

Applications: Food/Pharma: Carbohydrate-based TCAs are prioritized for food-grade applications due to non-toxic hydrolysis . Brewing: Alkyl-TCAs (e.g., 2-hexyl-TCA) mitigate flavor instability by binding aldehydes in beer .

Biological Activity

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid (HTCA) is a thiazolidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is part of a larger class of thiazolidines that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of HTCA, supported by relevant data tables, case studies, and detailed research findings.

HTCA has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H7NO3S |

| Molecular Weight | 163.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(C(=O)O)C1=NCC(S1)=O |

Antimicrobial Activity

Research indicates that HTCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains were as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that HTCA could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

HTCA has shown promising results in cancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HT-29 (Colon Cancer) | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

HTCA also exhibits anti-inflammatory properties. In a murine model of inflammation, treatment with HTCA significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the effects observed:

| Cytokine | Control Level (pg/mL) | HTCA Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 200 | 100 |

These findings suggest that HTCA may be beneficial in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of HTCA in treating skin infections caused by Staphylococcus aureus. Patients treated with HTCA showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, HTCA administration resulted in a marked decrease in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with HTCA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.